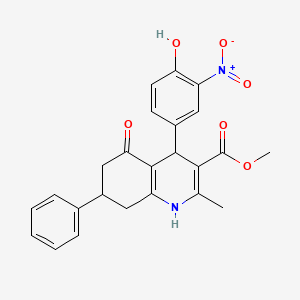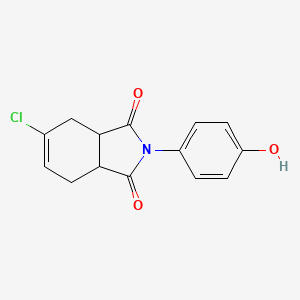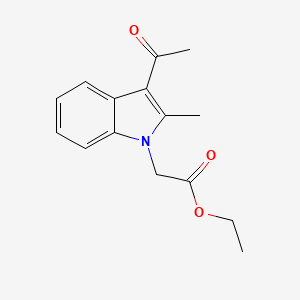
ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate, also known as ethyl acetyl indole, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the indole family and has a unique chemical structure that makes it an attractive target for researchers.
Mecanismo De Acción
The mechanism of action of ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole is not fully understood. However, it is believed that this compound exerts its pharmacological effects by modulating the activity of various enzymes and signaling pathways in the body. For example, ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and eicosanoids, resulting in an anti-inflammatory effect.
Biochemical and Physiological Effects:
Ethyl acetyl indole has been shown to exhibit several biochemical and physiological effects. In vitro studies have demonstrated that this compound has potent antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole has been shown to inhibit the proliferation of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole in lab experiments is its high potency and selectivity. This compound exhibits potent pharmacological effects at low concentrations, making it an attractive target for drug development. However, one of the limitations of using ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole in lab experiments is its low solubility in aqueous solutions. This can make it challenging to study the pharmacokinetics and pharmacodynamics of this compound in vivo.
Direcciones Futuras
There are several future directions for research on ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole. One of the most promising areas of research is the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole and its potential as a therapeutic agent for various diseases. Finally, the development of new synthetic methods for the production of ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole could lead to the discovery of new analogs with improved pharmacological properties.
Métodos De Síntesis
The synthesis of ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole involves the condensation of acetylacetone and indole in the presence of an acid catalyst. This reaction results in the formation of ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate (3-acetyl-2-methyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate-1H-indol-1-yl)acetate as a yellow solid. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
Ethyl acetyl indole has a wide range of potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have shown that ethyl (3-acetyl-2-methyl-1H-indol-1-yl)acetate acetyl indole exhibits potent anti-inflammatory, analgesic, and antioxidant activities. This makes it a potential candidate for the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
ethyl 2-(3-acetyl-2-methylindol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-4-19-14(18)9-16-10(2)15(11(3)17)12-7-5-6-8-13(12)16/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSIIFVXFGMGTOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C2=CC=CC=C21)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(3-acetyl-2-methylindol-1-yl)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

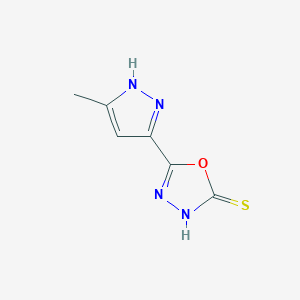
![3-bromo-5-(2-thienyl)-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5152911.png)
![6-(2-furyl)-3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5152915.png)
![ethyl {4-[3-allyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B5152933.png)
![2,4-dichloro-N-[2-chloro-4-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl]benzamide](/img/structure/B5152939.png)
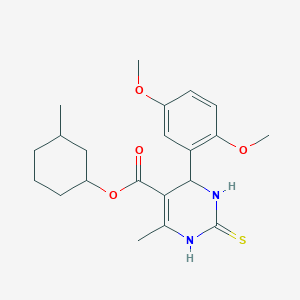
![N-(2-methoxyethyl)-3-(1-{[2-(methylthio)-5-pyrimidinyl]methyl}-4-piperidinyl)propanamide](/img/structure/B5152947.png)
![4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B5152961.png)
![[1-(2,4-difluorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5152966.png)
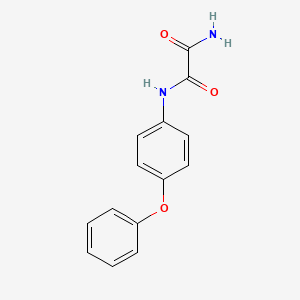
![1,1'-(2-hydroxy-1,3-phenylene)bis[5-(dimethylamino)-2,4-pentadien-1-one]](/img/structure/B5152971.png)
![N~1~-(3-chloro-4-methylphenyl)-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5152990.png)
